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Introduction

Irpagratinib (also known as ABSKO011) is an orally active, potent, and highly selective small
molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It is being
developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma
(HCC), that exhibit hyperactivation of the FGF19/FGFR4 signaling pathway.[4] Deregulation of
this pathway, often through overexpression of the FGF19 ligand, is a key oncogenic driver in a
significant subset of HCC cases, making Irpagratinib a promising targeted therapy.[5] This
technical guide provides a comprehensive overview of Irpagratinib’'s chemical structure,
properties, mechanism of action, and a summary of its preclinical and clinical development.

Chemical Structure and Properties

Irpagratinib is a complex heterocyclic molecule with the IUPAC name N-[(3S,4S)-3-{[6-(2,6-
difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-
yllJamino}oxan-4-yl]prop-2-enamide.[6][7] Its chemical and physical properties are summarized
in the tables below.

Table 1: Chemical Identifiers of Irpagratinib
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Identifier Value
N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-
dimethoxyphenyl)-8-(3-methoxy-3-

IUPAC Name yphenyl)-6-( Y
methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-
ylJamino}oxan-4-yllprop-2-enamide[6][7]

CAS Number 2230974-62-4[1][6][8]

Molecular Formula

C28H32F2N605([6][7][8]

InChl Key PGRHEHZIRYNZDV-FUHWJIXTLSA-NI6]
C=CC(=0O)N[C@@H]1COCC[C@H]INC2=NC=
SMILES C3C(=N2)C=C(C4=C(F)C(OC)=CC(OC)=C4F)N

=C3N5CC(C)(OC)C5[5]

ble 2: Phsicochemical ies of inil

Property Value Source
Molecular Weight 570.59 g/mol [11[3119]
Exact Mass 570.2402 g/mol [6]
Appearance Light yellow to yellow solid [1]
N DMSO: 100 mg/mL (175.26
Solubility ] ] [2]
mM; with ultrasonic)
logP (Predicted) 29 [7]
pKa (Strongest Acidic,
) 13.47 DrugBank
Predicted)
pKa (Strongest Basic,
5.55 DrugBank

Predicted)

Storage

Dry, dark, at O - 4°C for short

term or -20°C for long term[6]

MedKoo Biosciences

Mechanism of Action and Signaling Pathway
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Irpagratinib is a selective and irreversible inhibitor of FGFRA4.[1] It covalently binds to the
cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.
[7] This irreversible binding blocks the autophosphorylation of FGFR4, thereby inhibiting the
activation of downstream signaling pathways that are crucial for tumor cell proliferation,
survival, and migration.[1][2] The primary signaling cascade affected is the FGF19/FGFR4 axis,
which, when hyperactivated, is a known driver of hepatocellular carcinoma.[5]

The FGF19/FGFR4 signaling pathway is initiated by the binding of the FGF19 ligand to the
FGFRA4 receptor, a process facilitated by the co-receptor 3-Klotho. This binding event leads to
the dimerization and autophosphorylation of FGFR4, which in turn activates downstream
pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. These pathways
are central to regulating cell growth, proliferation, and survival. By inhibiting the initial
autophosphorylation step, Irpagratinib effectively shuts down these oncogenic signals.
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Figure 1: Irpagratinib's inhibition of the FGF19/FGFR4 signaling pathway.

Preclinical and Clinical Development
Preclinical Studies

Irpagratinib has demonstrated potent anti-tumor activity in various preclinical models of
hepatocellular carcinoma.[1]
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In Vitro Potency: Irpagratinib is a highly potent inhibitor of FGFR4 with a reported half-maximal
inhibitory concentration (IC50) of less than 10 nM.[2][3]

Experimental Protocol: In Vitro FGFR4 Kinase Assay (General Methodology) While the specific,
detailed protocol for the determination of Irpagratinib’'s IC50 is not publicly available, a general
methodology for such an assay would typically involve the following steps:

» Reagents and Materials: Recombinant human FGFR4 kinase domain, a suitable substrate
(e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.

e Procedure: a. The FGFR4 enzyme is incubated with varying concentrations of Irpagratinib
in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the
substrate. c. The reaction is allowed to proceed for a defined period at a controlled
temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is
quantified. This is often done using methods such as fluorescence resonance energy
transfer (FRET), luminescence, or radioactivity.

o Data Analysis: The percentage of inhibition at each concentration of Irpagratinib is
calculated relative to a control without the inhibitor. The IC50 value is then determined by

fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy: In preclinical xenograft models of HCC, orally administered Irpagratinib has
been shown to dose-dependently inhibit tumor growth and, in some cases, induce tumor
regression.[1] These studies have been conducted in mice, rats, and dogs, where Irpagratinib
demonstrated high exposure levels.[1]

Experimental Protocol: HCC Xenograft Model (General Methodology) Detailed protocols for the
specific xenograft studies with Irpagratinib are not publicly available. A representative workflow

for such a study is outlined below:
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Figure 2: Generalized workflow for a preclinical HCC xenograft study.

Clinical Trials

Irpagratinib is being evaluated in several clinical trials for the treatment of advanced HCC.

Phase | Study (NCT04906434): This is a first-in-human, open-label, dose-escalation and
expansion study designed to assess the safety, tolerability, and pharmacokinetics of
Irpagratinib in patients with advanced solid tumors, with a focus on HCC with FGF19
overexpression.[7] The study has shown promising preliminary anti-tumor activity.

Phase Il Study (NCT05441475): This is an open-label study evaluating Irpagratinib in
combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.[4]

Registrational Study (ABSK-011-205): This is a multi-center, randomized, double-blind,
placebo-controlled trial to evaluate the efficacy and safety of Irpagratinib in combination with
Best Supportive Care (BSC) in patients with advanced or unresectable HCC with FGF19
overexpression who have been previously treated with immune checkpoint inhibitors and multi-
targeted kinase inhibitors.

Table 3: Summary of Key Clinical Trial Data for Irpagratinib
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Atezolizumab

Experimental Protocol: Clinical Trial (General Methodology) The detailed protocols for the
clinical trials are extensive documents. The following provides a high-level overview of the
typical procedures involved:

» Patient Screening and Enroliment: Patients are screened based on detailed inclusion and
exclusion criteria, including confirmation of advanced HCC, FGF19 overexpression status,
prior treatments, and performance status. Informed consent is obtained from all participants.

o Treatment Administration: Irpagratinib is administered orally at specified doses and
schedules (e.g., once daily or twice daily). In combination studies, other agents like
atezolizumab are administered according to their approved protocols.

o Safety and Tolerability Monitoring: Patients are closely monitored for adverse events through
regular physical examinations, laboratory tests, and imaging. Adverse events are graded
according to standard criteria (e.g., CTCAE).

o Efficacy Assessment: Tumor response is evaluated at baseline and at regular intervals using
imaging techniques (e.g., CT or MRI) and assessed according to RECIST 1.1 criteria. Key
efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR),
Progression-Free Survival (PFS), and Overall Survival (OS).

o Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various
time points to determine the pharmacokinetic profile of Irpagratinib. Tumor biopsies may be
collected to assess target engagement and downstream pathway modulation.
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Conclusion

Irpagratinib is a promising, orally bioavailable, selective FGFR4 inhibitor with a well-defined
mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models
and encouraging efficacy in early-phase clinical trials for the treatment of advanced
hepatocellular carcinoma with FGF19 overexpression. Ongoing and planned clinical studies will
further elucidate its therapeutic potential, both as a monotherapy and in combination with other
anti-cancer agents, for this patient population with a high unmet medical need. The
development of Irpagratinib represents a significant step forward in the precision medicine
approach to treating HCC.
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[https://www.benchchem.com/product/b12386767#irpagratinib-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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